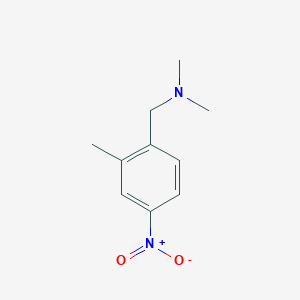
N,N,2-Trimethyl-4-nitrobenzenemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2-Trimethyl-4-nitrobenzenemethanamine: is an organic compound with the molecular formula C10H15N2O2 This compound is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a benzene ring, along with a methanamine group (-CH2NH2)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-Trimethyl-4-nitrobenzenemethanamine typically involves the nitration of N,N,2-trimethylbenzenemethanamine. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is usually conducted at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems. The reaction mixture is continuously stirred, and the nitrating agents are added gradually to maintain the desired reaction conditions. After the reaction is complete, the product is purified through recrystallization or distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,2-Trimethyl-4-nitrobenzenemethanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products Formed:
Reduction: N,N,2-Trimethyl-4-aminobenzenemethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N,N,2-Trimethyl-4-carboxybenzenemethanamine.
Wissenschaftliche Forschungsanwendungen
N,N,2-Trimethyl-4-nitrobenzenemethanamine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N,2-Trimethyl-4-nitrobenzenemethanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
N,N,4-Trimethylbenzenemethanamine: Similar structure but lacks the nitro group.
N,N,2-Trimethylbenzenemethanamine: Similar structure but lacks the nitro group.
N,N,2-Trimethyl-4-aminobenzenemethanamine: Similar structure but with an amino group instead of a nitro group.
Uniqueness: N,N,2-Trimethyl-4-nitrobenzenemethanamine is unique due to the presence of both nitro and methyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. The nitro group enhances its potential for reduction and substitution reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
126062-75-7 |
|---|---|
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
N,N-dimethyl-1-(2-methyl-4-nitrophenyl)methanamine |
InChI |
InChI=1S/C10H14N2O2/c1-8-6-10(12(13)14)5-4-9(8)7-11(2)3/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
FTXLXRDKDNUWOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromobenzo[d]thiazol-4-amine](/img/structure/B13940922.png)
![8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940924.png)
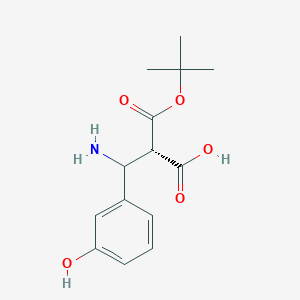
![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl-](/img/structure/B13940930.png)
![(Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone](/img/structure/B13940934.png)
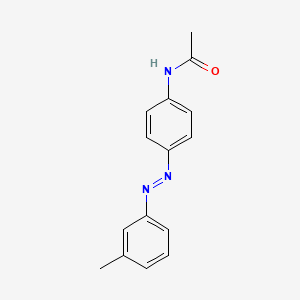
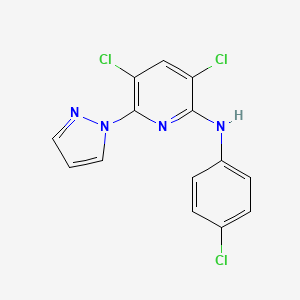
![Benzyl 4-[amino-(2-ethoxy-2-oxoethyl)amino]-2-(bromomethyl)-4-oxobutanoate](/img/structure/B13940957.png)
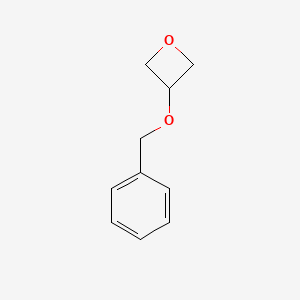
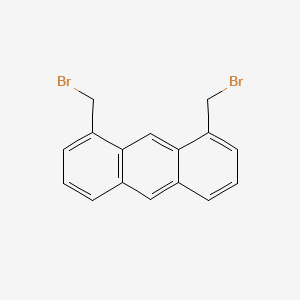
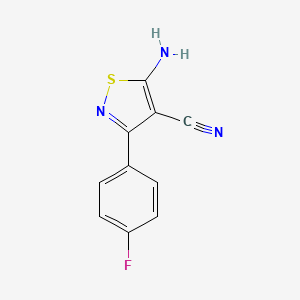
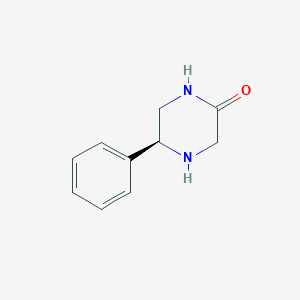
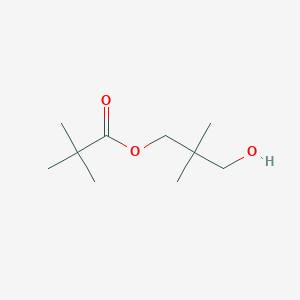
![3-Methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B13941012.png)
